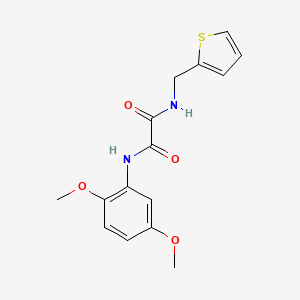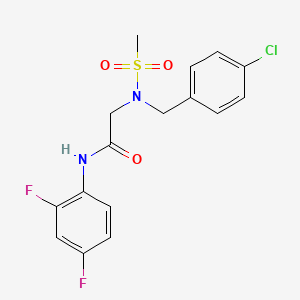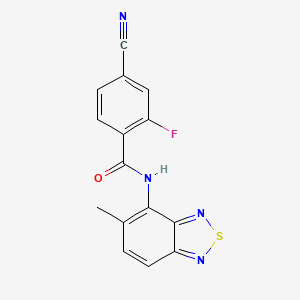![molecular formula C15H13FN2O2 B4386744 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4386744.png)
3-[(2-fluorobenzoyl)amino]-4-methylbenzamide
説明
3-[(2-fluorobenzoyl)amino]-4-methylbenzamide, also known as FBMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FBMA is a small molecule that belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide is not fully understood, but studies have suggested that it acts through multiple pathways. 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and histone deacetylase. 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In addition, 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce the expression of genes involved in cancer cell survival. In animal models, 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has been shown to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress.
実験室実験の利点と制限
3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer and anti-inflammatory activities. However, there are also some limitations to its use in lab experiments. 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has poor solubility in water, which can make it difficult to use in some assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide. One area of interest is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide and testing its efficacy in various cancer models. In addition, studies could investigate the potential of 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide as an anti-inflammatory agent in human clinical trials.
Another area of interest is to further elucidate the mechanism of action of 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide. Studies could focus on identifying the molecular targets of 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide and determining how it affects various cellular pathways. This could provide insights into the development of new therapies for cancer and inflammatory diseases.
Conclusion:
In conclusion, 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide is a promising chemical compound that has potential applications in scientific research. Its synthesis is relatively simple, and it has been shown to have potent anticancer and anti-inflammatory activities. However, further research is needed to fully understand its mechanism of action and potential for therapeutic use.
科学的研究の応用
3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation and survival.
3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has also been studied for its potential as an anti-inflammatory agent. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases such as arthritis, diabetes, and cardiovascular disease. 3-[(2-fluorobenzoyl)amino]-4-methylbenzamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
3-[(2-fluorobenzoyl)amino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-9-6-7-10(14(17)19)8-13(9)18-15(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUQEZWVZJOOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetyl]amino}benzoate](/img/structure/B4386661.png)
![N-[(cycloheptylamino)carbonyl]benzamide](/img/structure/B4386677.png)



![1'-[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4386699.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4386717.png)
![methyl 5-[(4-butoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4386719.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4386732.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4386757.png)

